molecular formula C12H17BrN2O2S B4680080 4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide

4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide

Cat. No.: B4680080
M. Wt: 333.25 g/mol
InChI Key: LRVDCXUQTLZHJQ-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The morpholine moiety is attached via a propyl linker

Properties

IUPAC Name

4-bromo-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-10-8-11(18-9-10)12(16)14-2-1-3-15-4-6-17-7-5-15/h8-9H,1-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVDCXUQTLZHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide typically involves the following steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Carboxamide: The brominated thiophene is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

    Attachment of Morpholine: The final step involves the nucleophilic substitution of the bromine atom with a morpholine derivative, facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane-tetrahydrofuran (BH3-THF) complex are commonly employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound can be utilized in the development of organic semiconductors or conductive polymers.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine moiety can enhance the compound’s solubility and bioavailability, while the thiophene ring can facilitate π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    4-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide: Lacks the halogen substitution.

Uniqueness

4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide is unique due to the combination of the bromine atom and the morpholine moiety, which can influence its reactivity and interactions with biological targets. The presence of the thiophene ring also imparts distinct electronic properties compared to benzene derivatives, making it valuable for specific applications in materials science and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide

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